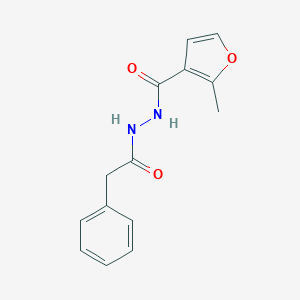![molecular formula C18H16BrN3O4S2 B466218 2-(2-bromo-4-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide CAS No. 432019-99-3](/img/structure/B466218.png)
2-(2-bromo-4-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-bromo-4-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide” has a molecular formula of C18H16BrN3O4S2 and a molecular weight of 482.37134 .
Molecular Structure Analysis
The molecular structure of this compound includes a brominated phenoxy group, a thiazolylamino group, and a sulfonyl group . The exact 3D structure would require more detailed analysis or experimental data.Wissenschaftliche Forschungsanwendungen
Brominated Phenols
Brominated phenols are significant for their role in environmental chemistry and toxicology. Koch and Sures (2018) reviewed the environmental concentrations and toxicological effects of 2,4,6-tribromophenol, a compound similar in bromination to the phenolic part of the queried molecule. They highlighted its presence as an intermediate in the synthesis of brominated flame retardants and its occurrence in natural environments due to its use as a pesticide and as a natural product of some marine organisms. The study underlined the necessity for further research on its environmental fate and toxicity, suggesting the relevance of brominated compounds in environmental and toxicological studies Koch & Sures, 2018.
Sulfonamides
Carta, Scozzafava, and Supuran (2012) reviewed the development of new sulfonamide drugs, emphasizing their presence in many clinically used drugs, including diuretics and carbonic anhydrase inhibitors. They discussed the ongoing research into sulfonamides for their potential in treating various conditions, including glaucoma and tumors, by targeting specific enzymes. This highlights the importance of sulfonamide research in developing new therapeutic agents Carta, Scozzafava, & Supuran, 2012.
Acetamides
Kennedy (2001) reviewed the toxicology of acetamide and its derivatives, discussing their commercial importance and the biological consequences of exposure. The review addressed the need for updated information on these compounds, considering their varied biological responses and potential health impacts. This underscores the significance of research on acetamide derivatives in understanding their environmental and health effects Kennedy, 2001.
Eigenschaften
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O4S2/c1-12-2-7-16(15(19)10-12)26-11-17(23)21-13-3-5-14(6-4-13)28(24,25)22-18-20-8-9-27-18/h2-10H,11H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBMTQIPECRYFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(thiophene-2-carbonylamino)cyclohexyl]thiophene-2-carboxamide](/img/structure/B466158.png)
![2-{[(4-{9-[4-({2-hydroxy-5-nitrobenzylidene}amino)phenyl]-9H-fluoren-9-yl}phenyl)imino]methyl}-4-nitrophenol](/img/structure/B466203.png)
![2-(2-bromo-4-methylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B466214.png)
![4-{[4-(diethylamino)-2-hydroxybenzylidene]amino}-N-mesitylbenzenesulfonamide](/img/structure/B466271.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-phenylacetamide](/img/structure/B466332.png)

![N-(2,4-dichlorophenyl)-4-oxo-4-[2-(phenylacetyl)hydrazino]butanamide](/img/structure/B466343.png)

![2-{[(2-methoxyphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B466426.png)
![N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide](/img/structure/B466429.png)
![N-[4-(aminosulfonyl)phenyl]-4-[(anilinocarbonyl)amino]benzenesulfonamide](/img/structure/B466434.png)
![N-(4-ethoxyphenyl)-4-{[(2-hydroxy-1-naphthyl)methylene]amino}benzenesulfonamide](/img/structure/B466437.png)
![4-[(3,5-dichloro-2-hydroxybenzylidene)amino]-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B466438.png)
![4-[(3,5-dichloro-2-hydroxybenzylidene)amino]-N-(3,5-dimethylphenyl)benzenesulfonamide](/img/structure/B466439.png)